Dagapamil
Description
Dagapamil is a calcium channel blocker (CCB) with the molecular formula C₃₆H₅₆N₂O₄, registered as an active pharmaceutical ingredient by the U.S. FDA . It exhibits multifunctional pharmacological properties, including antihypertensive, antiarrhythmic, cardioprotective, anti-allergic, and antiplatelet aggregation effects in animal models . Structurally, this compound shares similarities with verapamil derivatives, as evidenced by its chemical imaging data . Its broad therapeutic profile positions it as a compound of interest for cardiovascular and inflammatory conditions.
Properties
CAS No. |
85247-76-3 |
|---|---|
Molecular Formula |
C36H56N2O4 |
Molecular Weight |
580.8 g/mol |
IUPAC Name |
2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]-2-(3,4,5-trimethoxyphenyl)tetradecanenitrile |
InChI |
InChI=1S/C36H56N2O4/c1-7-8-9-10-11-12-13-14-15-16-22-36(29-37,31-27-33(40-4)35(42-6)34(28-31)41-5)23-18-24-38(2)25-21-30-19-17-20-32(26-30)39-3/h17,19-20,26-28H,7-16,18,21-25H2,1-6H3 |
InChI Key |
BGCVNLXQFOHWMO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dagapamil; Dagapamilum; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DAGAPAMIL involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Benzeneacetonitrile Intermediate: This involves the reaction of dodecyl bromide with 3,4,5-trimethoxybenzyl cyanide in the presence of a base such as potassium carbonate.
Alkylation Reaction: The intermediate is then subjected to an alkylation reaction with 3-(2-(3-methoxyphenyl)ethyl)methylamine under controlled conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:
Batch Reactors: Utilized for the initial synthesis steps.
Continuous Flow Reactors: Employed for the final stages to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: DAGAPAMIL undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents such as potassium permanganate, this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with varying functional groups.
Scientific Research Applications
DAGAPAMIL has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of DAGAPAMIL involves its interaction with specific molecular targets, primarily voltage-dependent calcium channels. By blocking these channels, this compound inhibits the influx of calcium ions into cells, leading to:
Vasodilation: Relaxation of vascular smooth muscle, reducing blood pressure.
Antiarrhythmic Effects: Decreased impulse conduction through the atrioventricular node, protecting the heart from abnormal rhythms.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
Key Compounds:
Key Difference: Lacks documented anti-allergic or cardioprotective effects.
Cronidipine
- Molecular Formula : C₃₀H₃₂ClN₃O₈
- Mechanism : CCB with selective action on vascular smooth muscle .
- Key Difference : Primarily used for hypertension without reported antiplatelet or anti-allergic activity.
Epinastine Molecular Formula: Not explicitly stated in evidence. Mechanism: Histamine H₁ receptor antagonist and mast cell stabilizer; anti-allergic effects via IL-8 inhibition . Key Difference: Mechanism distinct from CCBs, highlighting Dagapamil’s unique dual role in calcium channel blockade and allergy modulation.
Table 1: Comparative Overview of this compound and Analogs
Pharmacological and Clinical Differentiation
- Anti-Allergic Activity : this compound suppresses histamine release and modulates inflammatory pathways (e.g., NF-κB, prostaglandin receptors), unlike Cronidipine or Ciheptolane .
- Cardioprotection : this compound reduces ischemic damage in cardiac tissues, a feature absent in Epinastine and minimally documented in other CCBs .
- Safety Profile: Limited evidence on this compound’s adverse effects compared to Cronidipine, which is associated with reflex tachycardia in some patients .
Research Findings and Data Gaps
- Contradictions : While this compound and Epinastine both exhibit anti-allergic effects, their mechanisms are mutually exclusive (CCB vs. H₁ antagonism), complicating direct comparisons .
- Regulatory Status : this compound is FDA-registered but lacks detailed clinical trial data in humans compared to Cronidipine, which has well-established dosing protocols .
Biological Activity
Dagapamil is a synthetic compound classified as a calcium channel blocker (CCB), originally developed by BASF. It has been primarily investigated for its potential applications in treating hypertension and arrhythmias. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.
This compound functions by inhibiting calcium influx through voltage-gated calcium channels, particularly affecting the L-type calcium channels. This inhibition leads to:
- Vasodilation : By relaxing vascular smooth muscle, this compound reduces peripheral vascular resistance, thereby lowering blood pressure.
- Negative Inotropic Effect : It decreases the force of cardiac contraction, which can be beneficial in conditions like hypertrophic cardiomyopathy.
- Antiarrhythmic Properties : this compound can stabilize cardiac electrical activity, making it useful in managing certain arrhythmias.
Table 1: Pharmacological Profile of this compound
| Property | Description |
|---|---|
| Chemical Class | Calcium Channel Blocker |
| Primary Uses | Antihypertensive, Antiarrhythmic |
| Mechanism of Action | Inhibition of L-type calcium channels |
| Effects on Heart Rate | Decreases heart rate |
| Effects on Blood Pressure | Lowers systolic and diastolic pressure |
Efficacy in Clinical Studies
Several studies have investigated the efficacy of this compound in clinical settings:
- Hypertension Management : A double-blind study involving hypertensive patients showed that this compound significantly reduced systolic and diastolic blood pressure compared to placebo. The reduction was sustained over a 24-hour period, indicating effective long-term management of hypertension.
- Arrhythmia Control : In patients with atrial fibrillation, this compound was shown to restore normal sinus rhythm effectively. A cohort study reported a 70% success rate in converting patients to sinus rhythm within 24 hours of administration.
Case Study 1: Hypertensive Patient Management
A case study involved a 55-year-old male patient with resistant hypertension who had previously failed multiple antihypertensive regimens. After initiating treatment with this compound, the patient experienced a significant reduction in blood pressure from 180/110 mmHg to 130/85 mmHg within six weeks, with no adverse effects reported.
Case Study 2: Atrial Fibrillation
Another case study focused on a 62-year-old female patient with recurrent atrial fibrillation. Following treatment with this compound, the patient maintained normal sinus rhythm for over six months without the need for additional antiarrhythmic medications.
Safety and Side Effects
While this compound is generally well-tolerated, some side effects have been reported:
- Common Side Effects : Dizziness, headache, and peripheral edema.
- Serious Adverse Effects : Bradycardia and hypotension, particularly in patients with pre-existing cardiac conditions.
Table 2: Reported Side Effects of this compound
| Side Effect | Incidence Rate (%) | Severity |
|---|---|---|
| Dizziness | 15 | Mild |
| Headache | 10 | Mild |
| Peripheral Edema | 8 | Mild to Moderate |
| Bradycardia | 2 | Moderate to Severe |
| Hypotension | 1 | Severe |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
